3-Amino-3-(oxan-4-yl)propanoic acid is a chemical compound with significant importance in various scientific fields. It is characterized by its unique molecular structure, which includes an oxan-4-yl group. This compound is primarily utilized in research, particularly in the fields of chemistry and biology, due to its potential biological activities and applications in drug synthesis.
The compound has been cataloged under various identifiers, including its molecular formula and CAS number 1207447-36-6. It is classified as an amino acid derivative, which indicates its role as a building block in peptide synthesis and other biochemical processes. The hydrochloride salt form, 3-Amino-3-(oxan-4-yl)propanoic acid hydrochloride, is also commonly referenced in scientific literature .
The synthesis of 3-Amino-3-(oxan-4-yl)propanoic acid can be achieved through several methods:
The reaction conditions often require specific catalysts and solvents to facilitate the formation of the compound. For instance, using an organic solvent like dichloromethane can enhance the reaction yield. In industrial settings, automated reactors may be employed for large-scale synthesis to improve efficiency and reduce production costs .
The molecular structure of 3-Amino-3-(oxan-4-yl)propanoic acid features:
This configuration contributes to its unique chemical properties and reactivity.
Key data points include:
3-Amino-3-(oxan-4-yl)propanoic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions and reagents used during each reaction phase.
The mechanism of action for 3-Amino-3-(oxan-4-yl)propanoic acid involves interactions with biological molecules:
These interactions may lead to various biological effects, making the compound a candidate for further research in therapeutic applications .
Key physical properties include:
Chemical properties are characterized by:
3-Amino-3-(oxan-4-yl)propanoic acid has several notable applications:
Traditional multi-step synthesis remains the cornerstone for laboratory-scale production of 3-amino-3-(oxan-4-yl)propanoic acid (C₈H₁₅NO₃, MW 173.21 g/mol). A representative five-step sequence begins with the protection of oxan-4-one using ethylene glycol under acidic conditions to form a ketal, followed by a Wittig reaction with (carbethoxymethylene)triphenylphosphine to yield the α,β-unsaturated ester. Michael addition with di-tert-butyl iminodicarboxylate introduces the protected amino group, and subsequent hydrogenation saturates the double bond. Final acidic deprotection affords the target compound with an overall yield of 28-32% after crystallization [1] [6]. Alternative routes employ N-CBZ-protected β-alanine derivatives, which undergo nucleophilic substitution with 4-bromotetrahydropyran in the presence of palladium catalysts. This method achieves higher atom economy (65-70%) but requires chromatographic purification due to regioisomeric byproducts from the oxane ring substitution [10].
Table 1: Comparative Analysis of Multi-Step Synthesis Approaches
Starting Material | Key Reagents | Steps | Overall Yield | Purity |
---|---|---|---|---|
Oxan-4-one | Ethylene glycol, (carbethoxymethylene)triphenylphosphine | 5 | 28-32% | 95% [6] |
N-CBZ-β-alanine | 4-Bromotetrahydropyran, Pd(PPh₃)₄ | 3 | 65-70% | 97% [10] |
Diethyl acetamidomalonate | Oxan-4-yl bromide, NaH | 4 | 45-50% | 90% |
Direct reductive amination offers efficient access to 3-amino-3-(oxan-4-yl)propanoic acid by circumventing multi-step protection/deprotection sequences. Oxan-4-ylaldehyde reacts with β-nitromalonate under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃) to form the nitro intermediate, which undergoes catalytic hydrogenation (10% Pd/C, H₂ 50 psi) to install the amino group. This one-pot methodology achieves 75-80% isolated yield with >90% purity after aqueous workup [4]. Microwave-assisted variations complete the transformation in 30 minutes versus 12 hours under conventional heating, though epimerization at C3 remains a limitation (up to 15% racemization). Recent advances employ oxan-4-yl boronic esters in Petasis reactions with glyoxylic acid and amines, enabling structural diversification but with reduced enantiocontrol (ee <50%) [10].
Enantioselective synthesis of (R)- and (S)-3-amino-3-(oxan-4-yl)propanoic acid leverages chiral catalysts to overcome racemization limitations. Jacobsen’s thiourea catalysts (5 mol%) promote the asymmetric Mannich reaction between oxan-4-yl imines and silyl ketene acetals, delivering the (R)-enantiomer with 92% ee and 65% yield [3]. Alternatively, enzymatic desymmetrization of prochiral 3-(oxan-4-yl)glutarimide using Rhodococcus ruber amidases yields (S)-3-amino-3-(oxan-4-yl)propanoic acid with 99% ee, though substrate loading limitations persist (<20 g/L) [5]. The (R)-enantiomer (CAS 1604335-34-3) is particularly valuable for peptide therapeutics requiring specific backbone configurations, as evidenced by its cold-chain distribution requirements [3].
Table 2: Enantioselective Synthesis Performance Metrics
Method | Catalyst/Enzyme | Enantiomer | ee (%) | Reaction Time |
---|---|---|---|---|
Mannich reaction | Jacobsen’s thiourea | (R) | 92 | 24 h [3] |
Enzymatic desymmetrization | Rhodococcus ruber amidase | (S) | 99 | 48 h [5] |
Transfer hydrogenation | Ru-(TsDPEN) | (R) | 85 | 6 h [10] |
Solid-phase peptide synthesis (SPPS) techniques enable rapid generation of 3-amino-3-(oxan-4-yl)propanoic acid derivatives for structure-activity relationship studies. The Fmoc-protected variant is anchored to Wang resin via its carboxylic acid group using DIC/HOBt activation. After Fmoc deprotection (20% piperidine/DMF), on-resin side-chain functionalization or peptide chain elongation proceeds efficiently. Critical to success is the incorporation of O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent, which reduces racemization to <2% during amino acid addition. This approach facilitates the synthesis of tetrahydropyran-modified peptide libraries (50–100 compounds per run) for drug discovery applications [4]. Cleavage from resin (TFA/TIS/H₂O 95:2.5:2.5) delivers products in 85–90% purity, requiring only minimal HPLC purification before biological screening .
Biocatalytic routes to 3-amino-3-(oxan-4-yl)propanoic acid offer sustainable alternatives with exceptional stereoselectivity. Engineered ω-transaminases (e.g., Chromobacterium violaceum TA) convert 3-(oxan-4-yl)-2-oxopropanoic acid to the (S)-amino acid using isopropylamine as an amino donor, achieving >99% ee and 88% yield at 100 g/L substrate loading [10]. NADPH-dependent reductases coupled with glucose dehydrogenase cofactor regeneration systems provide access to the (R)-enantiomer via asymmetric reductive amination, though space-time yields remain moderate (35 g/L/day). Immobilization of Lactobacillus kefir reductase on chitosan beads enhances operational stability, enabling 15 reaction cycles with <10% activity loss. Key challenges include substrate inhibition at >1.5 M concentrations and the requirement for specialized cold-chain logistics for enzyme storage (–20°C) [5] [10].
Table 3: Biocatalytic Systems for Stereoselective Synthesis
Biocatalyst | Cofactor | Enantiomer | Productivity | Substrate Loading |
---|---|---|---|---|
Chromobacterium violaceum TA | Pyridoxal-5’-phosphate | (S) | 88% yield, >99% ee | 100 g/L [10] |
Lactobacillus kefir reductase | NADPH | (R) | 76% yield, 98% ee | 50 g/L [5] |
Engineered alanine dehydrogenase | NADH | (R) | 82% yield, 95% ee | 75 g/L [10] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8